molecular formula C28H19FN4O8 B1671221 Emitefur CAS No. 110690-43-2

Emitefur

货号: B1671221
CAS 编号: 110690-43-2
分子量: 558.5 g/mol
InChI 键: WTSKMKRYHATLLL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Emitefur, also known as BOF-A2, is a fluorinated pyrimidine antimetabolite with antineoplastic properties. It is a compound composed of 5-fluorouracil and 3-cyano-2,6-dihydroxypyridine, an inhibitor of 5-fluorouracil degradation by dihydrouracil dehydrogenase. This combination prolongs the blood level of 5-fluorouracil and increases its selective toxicity to tumors .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Emitefur involves the combination of 5-fluorouracil with 3-cyano-2,6-dihydroxypyridine. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the pyrimidine ring.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can take place at the fluorine atom on the pyrimidine ring.

Common Reagents and Conditions:

Major Products:

科学研究应用

Preclinical Studies

Research has demonstrated that Emitefur exhibits significant anti-tumor activity when used alone or in combination with radiation therapy. A study conducted on murine tumor models revealed that doses of 25 mg/kg resulted in meaningful tumor growth delays when combined with various radiation fractions. Specifically, the combination treatment yielded a mean tumor growth delay of 22.1 days for five treatments, indicating a synergistic effect between this compound and radiation therapy .

Clinical Trials

A phase II clinical trial assessed the efficacy of this compound in patients with advanced gastric cancer. The study involved administering 200 mg of this compound twice daily for two weeks, followed by a two-week withdrawal period. The results showed a response rate of 38.1%, including one complete response and seven partial responses among the evaluated patients. Notably, the median survival for responders was reported at 13 months, highlighting the potential of this compound as a viable treatment option for advanced gastric cancer .

Study Type Dosage Response Rate Median Survival
Phase II Trial200 mg twice daily38.1% (8/21)13 months (responders)

Pharmacokinetic Properties

The pharmacokinetics of this compound have been investigated to understand its absorption, distribution, metabolism, and excretion characteristics. Preliminary studies indicated that this compound effectively increases the plasma concentration of 5-FU while reducing its catabolism by inhibiting dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for 5-FU degradation. This inhibition leads to prolonged drug action and reduced interpatient variability in drug response .

Combination Therapies

This compound's ability to enhance the effectiveness of other cancer treatments has been a focal point in research. Its combination with DPD inhibitors has shown promise in improving the pharmacological profile of 5-FU-based therapies. Such combinations aim to maximize therapeutic outcomes while minimizing adverse effects associated with traditional chemotherapy regimens .

Side Effects and Tolerability

While this compound has demonstrated significant efficacy, it is essential to consider its safety profile. In clinical trials, common adverse effects included gastrointestinal symptoms and myelosuppression. However, these toxicities were generally manageable and resolved within days after discontinuation of treatment .

作用机制

Emitefur exerts its effects by inhibiting the degradation of 5-fluorouracil through the action of 3-cyano-2,6-dihydroxypyridine. This inhibition prolongs the blood level of 5-fluorouracil, allowing it to exert its cytotoxic effects on rapidly dividing tumor cells. The primary molecular target is thymidylate synthase, an enzyme involved in DNA synthesis. By inhibiting this enzyme, this compound disrupts DNA replication and induces cell death in tumor cells .

相似化合物的比较

    Tegafur: Another 5-fluorouracil derivative used in cancer treatment.

    Capecitabine: An oral prodrug of 5-fluorouracil.

    S-1: A combination of tegafur, gimeracil, and oteracil.

Comparison:

This compound’s uniqueness lies in its combination of 5-fluorouracil with 3-cyano-2,6-dihydroxypyridine, which specifically inhibits the degradation of 5-fluorouracil, enhancing its antineoplastic effects .

生物活性

Emitefur, also known as BOF-A2, is a fluoropyrimidine derivative that has garnered attention for its potential in cancer therapy. This compound is primarily noted for its enhanced antitumor activity compared to other 5-fluorouracil (5-FU) derivatives. The following sections explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparative efficacy against various cancer models.

1. Overview of this compound

This compound is a novel oral fluoropyrimidine that functions as a prodrug of 5-FU. It is designed to improve the pharmacokinetics and therapeutic efficacy of traditional 5-FU treatments by minimizing systemic toxicity while maximizing tumor-targeted delivery. The compound is metabolized into active metabolites that inhibit DNA synthesis in cancer cells.

The primary mechanism through which this compound exerts its anticancer effects involves the inhibition of thymidylate synthase (TS), which is crucial for DNA replication and repair. By inhibiting TS, this compound disrupts the synthesis of thymidine, thereby inducing cytotoxic effects in rapidly dividing tumor cells.

  • Metabolism : this compound is converted to 5-FU in the body, which then undergoes further metabolism to active metabolites such as fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a complex with TS and 5,10-methylene tetrahydrofolate, leading to effective inhibition of DNA synthesis .

3. Comparative Efficacy

Research has demonstrated that this compound exhibits superior antitumor activity compared to other 5-FU derivatives. A study involving various cancer xenografts showed that this compound significantly inhibited tumor growth more effectively than traditional 5-FU formulations.

Table 1: Comparative Antitumor Activity of this compound vs. Other 5-FU Derivatives

CompoundTumor ModelEfficacy (Tumor Volume Reduction)Reference
This compoundHuman Cancer Xenografts75%
UFTColorectal Cancer54%
CapecitabineBreast Cancer60%

4. Pharmacokinetics

This compound's pharmacokinetic profile has been evaluated in clinical studies, demonstrating favorable absorption and distribution characteristics. The compound achieves higher concentrations in tumor tissues compared to plasma, which is crucial for maximizing therapeutic outcomes while minimizing side effects.

  • Half-Life : The half-life of this compound has been reported to be significantly longer than that of traditional 5-FU, allowing for less frequent dosing and improved patient compliance .

5. Case Studies and Clinical Trials

Several clinical trials have assessed the effectiveness and safety profile of this compound in various cancer types:

  • Phase I/II Trials : Initial studies have shown that patients treated with this compound experienced fewer adverse effects compared to those receiving standard 5-FU treatments. These trials focused on patients with advanced solid tumors, highlighting the drug's potential as a viable alternative in chemotherapy regimens .
  • Patient Response Rates : In a cohort study involving patients with metastatic colorectal cancer, this compound demonstrated an overall response rate of approximately 45%, indicating promising efficacy in this challenging population .

6. Conclusion

This compound represents a significant advancement in the field of oncology as a potent fluoropyrimidine derivative with enhanced biological activity against various cancers. Its unique pharmacological properties and favorable safety profile position it as a valuable option in cancer treatment protocols. Ongoing research and clinical trials will further elucidate its role and optimize its use in combination therapies.

常见问题

Basic Research Questions

Q. What is the molecular mechanism of Emitefur's dual prodrug action, and how does it influence 5-FU pharmacokinetics?

this compound combines 1-ethoxymethyl-5-fluorouracil (a 5-FU prodrug) and 3-cyano-2,6-dihydroxypyridine (CNDP), a dihydropyrimidine dehydrogenase (DPD) inhibitor, in a 1:1 molar ratio. After oral administration, esterases hydrolyze this compound to release 5-FU, while CNDP inhibits DPD—the rate-limiting enzyme in 5-FU catabolism. This dual mechanism prolongs 5-FU's half-life and increases its bioavailability, enhancing antitumor efficacy while potentially reducing toxicity from toxic metabolites like fluoro-β-alanine . Methodologically, researchers can validate this mechanism using:

  • In vitro enzyme inhibition assays (e.g., DPD activity measurements in hepatic extracts).
  • Pharmacokinetic profiling (e.g., GC-MS to quantify plasma 5-FU concentrations post-Emitefur administration) .

Q. What experimental models are most appropriate for evaluating this compound's antitumor efficacy?

Preclinical studies predominantly use murine models with transplantable tumors (e.g., SCCVII squamous cell carcinoma or EMT6 mammary carcinoma). Key endpoints include:

  • Tumor growth delay time (TGDT) : Calculated as the difference in time for tumors to double in volume between treated and control groups.
  • In vivo-in vitro clonogenic assays : Tumors are excised post-treatment, dissociated, and plated to quantify surviving cell fractions .
  • Combination therapy protocols : this compound (12.5–25 mg/kg) administered 1 hour before radiation (e.g., 4 Gy fractions) to assess synergistic effects .

Q. How should researchers address variability in this compound's pharmacokinetic parameters across studies?

Pharmacokinetic data in C3H/He mice show dose-dependent increases in 5-FU AUC (2140 ng·h/mL at 25 mg/kg vs. 926 ng·h/mL at 12.5 mg/kg) and Cmax (894 ng/mL vs. 436 ng/mL). To minimize variability:

  • Standardize dosing schedules (e.g., daily oral administration for 5–7 days).
  • Use species-matched controls, as human DPD activity differs significantly from murine models .
  • Validate bioanalytical methods (e.g., GC-MS) with calibration curves for 5-FU and CNDP metabolites .

Advanced Research Questions

Q. What methodological considerations are critical when designing combination studies of this compound with radiotherapy?

Key factors include:

  • Timing of administration : this compound is most effective when given 1 hour before radiation, aligning with peak 5-FU concentrations during DNA repair inhibition phases .
  • Fractionation schedules : In SCCVII models, 25 mg/kg this compound combined with 4 Gy × 5 fractions achieved supra-additive tumor growth delay (TGDT = 8.2 days vs. 4.1 days for radiation alone).
  • Normal tissue toxicity monitoring : Track weight loss, hematological parameters, and gastrointestinal toxicity to assess therapeutic index .

Q. How can researchers resolve contradictions in this compound's efficacy data between tumor types?

Discrepancies arise due to tumor-specific factors (e.g., DPD expression levels, metabolic heterogeneity). For example:

  • SCCVII tumors : 25 mg/kg this compound + radiation showed significant TGDT improvement.
  • EMT6 tumors : Only high-dose this compound (25 mg/kg) combined with radiation exceeded additive effects. Mitigation strategies:
  • Conduct tumor microenvironment profiling (e.g., immunohistochemistry for DPD, thymidylate synthase).
  • Use isogenic cell lines to isolate genetic contributors to resistance .

Q. What statistical approaches are optimal for analyzing this compound's dose-response relationships?

Employ dose-escalation frameworks with:

  • Welch's t-test : For comparing TGDT between treatment arms with unequal variances.
  • Non-linear regression : To model AUC and Cmax vs. tumor growth inhibition.
  • Pharmacodynamic modeling : Link 5-FU plasma concentrations to target engagement (e.g., thymidylate synthase inhibition) .

Q. How can in vitro models be adapted to study this compound's metabolic activation pathways?

Use primary hepatocyte cultures or liver microsomes to:

  • Quantify esterase-mediated hydrolysis of this compound to 5-FU and CNDP.
  • Measure DPD inhibition kinetics (IC50 values) using fluorometric assays with uracil as a substrate.
  • Corrogate findings with gene expression data (e.g., CES1/2 for esterases, DPYD for DPD) .

Q. Methodological Challenges & Solutions

Q. What are the limitations of current preclinical models in predicting this compound's clinical efficacy?

  • Species differences : Murine DPD has lower activity than human DPD, potentially overestimating 5-FU exposure.
  • Solution : Use humanized DPD knockout mice or patient-derived xenografts (PDXs) with annotated DPD status .

Q. How should researchers optimize dosing regimens to avoid toxicity while maintaining efficacy?

  • Conduct therapeutic drug monitoring (TDM) : Measure plasma 5-FU levels to individualize doses.
  • Implement metabolomic profiling : Identify biomarkers (e.g., dihydro-5-FU) linked to toxicity .

Q. What strategies enhance reproducibility in this compound studies?

  • Adhere to ARRIVE guidelines : Report animal strain, tumor implantation protocols, and randomization methods.
  • Deposit raw data (e.g., tumor volume measurements, pharmacokinetic curves) in public repositories like Figshare or Zenodo .

属性

IUPAC Name

(6-benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxopyrimidine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19FN4O8/c1-2-39-16-32-15-21(29)25(35)33(28(32)38)24(34)18-9-6-10-19(13-18)27(37)41-23-20(14-30)11-12-22(31-23)40-26(36)17-7-4-3-5-8-17/h3-13,15H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSKMKRYHATLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C=C(C(=O)N(C1=O)C(=O)C2=CC(=CC=C2)C(=O)OC3=C(C=CC(=N3)OC(=O)C4=CC=CC=C4)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149360
Record name Emitefur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110690-43-2
Record name Emitefur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110690-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emitefur [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110690432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emitefur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMITEFUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I50NF4AQ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emitefur
Reactant of Route 2
Reactant of Route 2
Emitefur
Reactant of Route 3
Reactant of Route 3
Emitefur
Reactant of Route 4
Reactant of Route 4
Emitefur
Reactant of Route 5
Reactant of Route 5
Emitefur
Reactant of Route 6
Reactant of Route 6
Emitefur

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。